
methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3. The structure features a quinazoline core, which is known for various bioactive properties. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing membrane permeability.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Ceftriaxone) | 0.1 | 4 |
Note: Specific MIC values for this compound were not found in the literature but are expected to be comparable to other quinazoline derivatives based on structural similarities.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar quinazoline derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Quinazoline derivatives are known for their anticancer activities, particularly in targeting various cancer cell lines. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds have shown to inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Kinase Pathways : Many quinazolines act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
Case Studies
Several studies highlight the biological activities of related compounds:
- Study on Antibacterial Activity : A recent study evaluated a series of quinazoline derivatives against MRSA and E. coli, finding potent activity with MIC values ranging from 10 to 50 µM for certain derivatives .
- Anti-inflammatory Research : Another study demonstrated that similar compounds could reduce inflammation markers in animal models, suggesting potential for drug development targeting inflammatory conditions .
- Anticancer Investigation : A study focused on a specific quinazoline derivative showed significant cytotoxicity against breast cancer cell lines with IC50 values around 5 µM .
科学研究应用
-
Antimicrobial Properties :
- Studies have indicated that quinazoline derivatives, including methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate, exhibit significant antimicrobial activity against a variety of pathogens. For instance, quinazoline derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
-
Antidepressant Potential :
- Research into related quinazoline compounds has highlighted their potential as multi-target-directed ligands for neurodegenerative diseases complicated by depression. Compounds similar to this compound have displayed inhibitory activity against monoamine oxidase (MAO), an enzyme linked to mood regulation . This suggests that such compounds could be explored for developing antidepressant therapies.
- Inhibitory Effects on Enzymes :
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the quinazoline core followed by esterification. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
属性
IUPAC Name |
methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-19-16-9-8-14(23-2)10-15(16)17(21)20(11)13-6-4-12(5-7-13)18(22)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZVVIPCWEXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














